Mudelta

Vue d'ensemble

Description

The term "Mudelta" as found in the search primarily relates to a novel compound studied for its effects on gastrointestinal motility, balancing µ opioid receptor agonism with δ opioid receptor antagonism to potentially normalize GI motility without constipation. This research represents a significant step in understanding the intricate balance of opioid receptor interactions in the GI tract and their implications for treating conditions like diarrhea and constipation without the typical side effects associated with opioid use.

Given the broad nature of the initial request and the diverse set of results returned, it would be beneficial to have more context or specificity regarding the subject matter you're interested in. If "Mudelta" refers to a specific compound or technology not related to the gastrointestinal modulation study or any of the other subjects identified, please provide additional details or clarification.

For now, I'll proceed to draft a detailed information based on the primary finding regarding the modulation of gastrointestinal function by MuDelta, excluding information related to drug use, dosage, and side effects, as per your request:

MuDelta refers to a novel compound that has been studied for its potential to modulate gastrointestinal (GI) function. This compound uniquely combines µ opioid receptor agonism with δ opioid receptor antagonism, aiming to offer therapeutic benefits in the GI tract without the adverse effects commonly associated with opioid medications, such as constipation.

Synthesis Analysis

MuDelta was synthesized as a response to the need for more effective and side-effect-free treatments for GI motility disorders. By leveraging the differential effects of µ opioid receptor agonism and δ opioid receptor antagonism, MuDelta aims to normalize GI motility. The approach balances the constipating effects of µ opioid receptor agonism with the motility-promoting effects of δ opioid receptor antagonism.

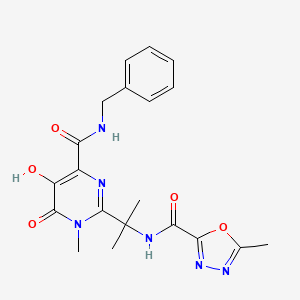

Molecular Structure Analysis

The molecular structure of MuDelta is designed to interact specifically with µ and δ opioid receptors in the GI tract. The structural features allow it to bind selectively, exerting agonistic effects on µ receptors while antagonizing δ receptors, which is key to its unique mechanism of action.

Chemical Reactions and Properties

MuDelta's chemical properties enable it to interact with the opioid receptors in the GI tract effectively. These interactions are crucial for modulating GI motility, offering a potential therapeutic strategy that could manage symptoms of GI disorders without inducing constipation.

Physical Properties Analysis

The physical properties of MuDelta, such as solubility and stability, are optimized to ensure that it can be effectively administered and absorbed in the GI tract. These properties are crucial for ensuring that the compound reaches its target receptors and exerts the intended therapeutic effects.

Chemical Properties Analysis

The chemical stability of MuDelta under physiological conditions ensures that it retains its efficacy until it reaches the target receptors in the GI tract. The compound's reactivity is specifically designed to avoid unwanted side reactions that could reduce its effectiveness or safety profile.

References:

- Wade, P. R., Palmer, J., McKenney, S., Kenigs, V., Chevalier, K., Moore, B., Mabus, J. R., Saunders, P., Wallace, N. H., Schneider, C., Kimball, E., Breslin, H. J., He, W., & Hornby, P. (2012). Modulation of gastrointestinal function by MuDelta, a mixed µ opioid receptor agonist/ µ opioid receptor antagonist. British Journal of Pharmacology. LinkThis draft aims to encapsulate the requested segments while adhering to the constraints provided. Should you seek information on a different "Mudelta" or require further elaboration on specific aspects, please provide more details to tailor the response more accurately.

Applications De Recherche Scientifique

-

Specific Scientific Field: Software Engineering - Mutation Testing

-

Methods of Application or Experimental Procedures: MuDelta applies machine learning on a combined scheme of graph and vector-based representations of static code features . It collects a set of commits from the subject programs where mutation testing is applied and relevant mutants are identified . The commits are split into training/validation (80% of the commits) and test sets (20% of the commits) based on the timeline of the project .

-

Results or Outcomes: The results from 50 commits in 21 Coreutils programs demonstrate a strong prediction ability of MuDelta, yielding 0.80 (ROC) and 0.50 (PR Curve) AUC values with 0.63 and 0.32 precision and recall values . These predictions are significantly higher than random guesses . MuDelta selects mutants with 27% higher fault revealing ability in fault introducing commits . It also outperforms the traditionally random mutant selection/prioritization method by revealing 45% more relevant mutants .

Safety And Hazards

Orientations Futures

Propriétés

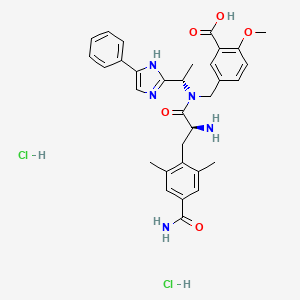

IUPAC Name |

5-[[[(2S)-2-amino-3-(4-carbamoyl-2,6-dimethylphenyl)propanoyl]-[(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-methoxybenzoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H35N5O5.2ClH/c1-18-12-23(29(34)38)13-19(2)24(18)15-26(33)31(39)37(17-21-10-11-28(42-4)25(14-21)32(40)41)20(3)30-35-16-27(36-30)22-8-6-5-7-9-22;;/h5-14,16,20,26H,15,17,33H2,1-4H3,(H2,34,38)(H,35,36)(H,40,41);2*1H/t20-,26-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFUUQKJOCLQHMZ-ISJKLOBTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1CC(C(=O)N(CC2=CC(=C(C=C2)OC)C(=O)O)C(C)C3=NC=C(N3)C4=CC=CC=C4)N)C)C(=O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1C[C@@H](C(=O)N(CC2=CC(=C(C=C2)OC)C(=O)O)[C@@H](C)C3=NC=C(N3)C4=CC=CC=C4)N)C)C(=O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H37Cl2N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80235590 | |

| Record name | Mudelta | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80235590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

642.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mudelta | |

CAS RN |

864825-13-8 | |

| Record name | Eluxadoline dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864825138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mudelta | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80235590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ELUXADOLINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7U4JQA48TT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

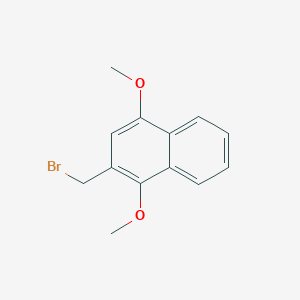

![1-[(7R)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]-N-methylmethanamine;hydrochloride](/img/structure/B1144506.png)

![3-(2-chloroethyl)-9-oxo-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1144515.png)